molecular formula C16H15BrN4 B12234367 2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile

2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile

Cat. No.: B12234367
M. Wt: 343.22 g/mol
InChI Key: YZCNVWLFUACABL-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile is a chemical compound that features a piperazine ring substituted with a bromophenyl group and a pyridine ring with a carbonitrile group

Preparation Methods

The synthesis of 2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-bromophenylpiperazine with 4-cyanopyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors, such as serotonin or dopamine receptors, modulating their activity. The bromophenyl group and pyridine ring contribute to the compound’s binding affinity and specificity for these targets .

Properties

Molecular Formula

C16H15BrN4

Molecular Weight

343.22 g/mol

IUPAC Name

2-[4-(4-bromophenyl)piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C16H15BrN4/c17-14-1-3-15(4-2-14)20-7-9-21(10-8-20)16-11-13(12-18)5-6-19-16/h1-6,11H,7-10H2

InChI Key

YZCNVWLFUACABL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Br)C3=NC=CC(=C3)C#N

Origin of Product

United States

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